molecular formula C10H15ClN2O2S B1387207 3-Amino-4-chloro-N-isobutylbenzenesulfonamide CAS No. 1040010-60-3

3-Amino-4-chloro-N-isobutylbenzenesulfonamide

Cat. No. B1387207
M. Wt: 262.76 g/mol
InChI Key: ITKQPWFMKRVKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-chloro-N-isobutylbenzenesulfonamide is a chemical compound with the molecular formula C10H15ClN2O2S . It is also known by its CAS number 1040010-60-3 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide consists of a benzene ring substituted with an amino group, a chloro group, and an isobutylbenzenesulfonamide group . The average mass of the molecule is 262.756 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide include its molecular formula (C10H15ClN2O2S), average mass (262.756 Da), and monoisotopic mass (262.054260 Da) .

properties

IUPAC Name

3-amino-4-chloro-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKQPWFMKRVKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-isobutylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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